![molecular formula C13H19ClN2O2 B1395005 2-(4-Piperidinyl)ethyl isonicotinate hydrochloride CAS No. 1219979-31-3](/img/structure/B1395005.png)
2-(4-Piperidinyl)ethyl isonicotinate hydrochloride
Overview
Description
2-(4-Piperidinyl)ethyl isonicotinate hydrochloride, also known as 4-Piperidin-2-yl-ethyl isonicotinate hydrochloride, is an organic compound with a wide range of applications in the fields of biochemistry, physiology, and medical research. It is a derivative of isonicotinic acid and is used as a reagent in a variety of laboratory experiments.
Scientific Research Applications
Synthesis Applications
Synthesis of Ethyl 4-Piperidingcarboxylate : This compound is synthesized from isonicotinic acid through esterification and hydrogenation, serving as an important intermediate in chemical reactions (Chen Ying-qi, 2007).
Development of Multi-Kilogram-Scale Synthesis of AZD1283 : This study describes the synthesis of a selective and reversible antagonist of the P2Y12 receptor, highlighting the use of 4-piperidinecarboxylic acid in its production (S. Andersen et al., 2013).
Enzymatic Synthesis
- Enzymatic Synthesis of Isoniazid in Non-Aqueous Medium : This research discusses the reaction of ethyl isonicotinate with hydrazine hydrate to produce isoniazid, an important agent in tuberculosis treatment (G. Yadav, S. S. Joshi, P. S. Lathi, 2005).
Anticancer Agents
- Synthesis of Propanamide Derivatives as Anticancer Agents : This study involves synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate their potential as anticancer agents (A. Rehman et al., 2018).
Antimicrobial Activities
Synthesis of N-Substituted Acetamide Derivatives for Antibacterial Activity : This paper discusses the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials (Kashif Iqbal et al., 2017).
Synthesis of Piperidinyl Tetrahydrothieno Isoquinolines for Antimicrobial Activities : This research focuses on synthesizing 1,3-thiazin-2-imino hydrochloride and its screening for microbial activities (O. B. Ovonramwen, B. Owolabi, A. P. Oviawe, 2019).
properties
IUPAC Name |
2-piperidin-4-ylethyl pyridine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(12-3-8-15-9-4-12)17-10-5-11-1-6-14-7-2-11;/h3-4,8-9,11,14H,1-2,5-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDKWIUDZDUVJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC(=O)C2=CC=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Piperidinyl)ethyl isonicotinate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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